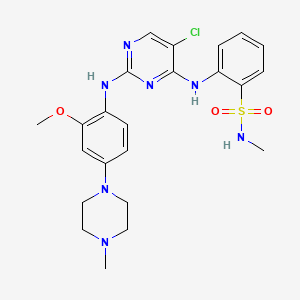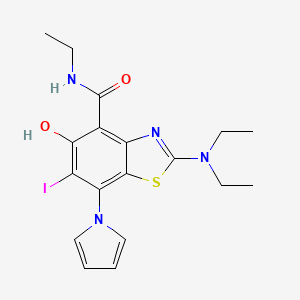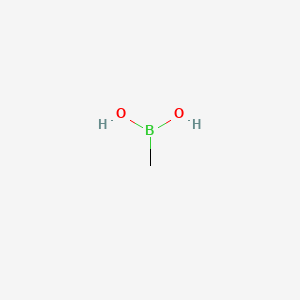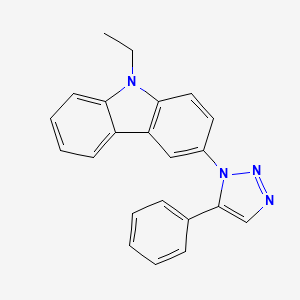
Inhibidor de ALK 2
Descripción general
Descripción
El Inhibidor de ALK 2 es un compuesto utilizado en el tratamiento de cánceres que presentan alteraciones en el gen de la quinasa del linfoma anaplásico (ALK). Estas alteraciones incluyen fusiones, sobreexpresión y mutaciones, que están altamente asociadas con la iniciación y progresión del cáncer. Los inhibidores de ALK son particularmente efectivos en el tratamiento del cáncer de pulmón de células no pequeñas (CPCNP) que alberga reordenamientos de ALK .
Aplicaciones Científicas De Investigación
El Inhibidor de ALK 2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar los mecanismos de la inhibición de ALK y para desarrollar nuevos métodos sintéticos para compuestos relacionados.
Biología: Empleados en la investigación de biología celular y molecular para investigar el papel de ALK en la señalización celular y la progresión del cáncer.
Medicina: Utilizado en estudios preclínicos y clínicos para evaluar su eficacia y seguridad en el tratamiento de cánceres ALK-positivos, particularmente el cáncer de pulmón de células no pequeñas
Industria: Aplicado en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a vías relacionadas con ALK
Mecanismo De Acción
El Inhibidor de ALK 2 ejerce sus efectos uniéndose al bolsillo de ATP de la proteína ALK anormal, bloqueando su acceso a la energía y desactivándola. Esto evita la fosforilación y la posterior activación aguas abajo de las vías de señalización como STAT3 y AKT, lo que lleva a una reducción de la viabilidad de las células tumorales . El compuesto es efectivo contra múltiples formas mutantes de ALK, lo que lo convierte en un agente terapéutico versátil .
Análisis Bioquímico
Biochemical Properties
ALK inhibitor 2 interacts with the ALK protein, a receptor tyrosine kinase. The ALK protein is involved in various biochemical reactions, particularly those related to cell growth and proliferation . The inhibitor binds to the ATP-binding site of the ALK kinase domain, preventing the phosphorylation and subsequent activation of ALK . This interaction disrupts the downstream signaling pathways that are critical for tumor growth and survival .
Cellular Effects
ALK inhibitor 2 has profound effects on cellular processes. It inhibits the proliferation of ALK-positive cancer cells and induces apoptosis . The inhibitor impacts cell signaling pathways, particularly the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation . It also affects gene expression, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular functions .
Molecular Mechanism
The molecular mechanism of action of ALK inhibitor 2 involves the inhibition of the ALK tyrosine kinase activity. By binding to the ATP-binding site of the ALK kinase domain, the inhibitor prevents the autophosphorylation of ALK, thereby inhibiting its activity . This leads to the suppression of the downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways . The inhibition of these pathways disrupts the proliferation and survival of cancer cells, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ALK inhibitor 2 have been observed to change over time. Initially, there is a rapid decrease in the phosphorylation of ALK and its downstream targets, indicating the inhibition of ALK activity . Over time, there is a decrease in cell proliferation and an increase in apoptosis . The inhibitor is stable and does not degrade significantly over the course of the experiment .
Dosage Effects in Animal Models
In animal models, the effects of ALK inhibitor 2 vary with different dosages. At lower doses, the inhibitor effectively suppresses tumor growth. At higher doses, adverse effects such as weight loss and hepatotoxicity have been observed . Therefore, determining the optimal dose is crucial for maximizing the anti-tumor effects while minimizing the adverse effects .
Metabolic Pathways
ALK inhibitor 2 is involved in several metabolic pathways. It affects the metabolism of glucose and amino acids by inhibiting the signaling pathways that regulate these processes . The inhibitor may also interact with enzymes involved in drug metabolism, potentially affecting its own metabolism and that of other drugs .
Transport and Distribution
ALK inhibitor 2 is believed to enter cells via passive diffusion due to its small size and lipophilic nature . Once inside the cell, it binds to the ALK protein, primarily located in the cytoplasm .
Subcellular Localization
The subcellular localization of ALK inhibitor 2 is primarily in the cytoplasm, where it binds to the ALK protein . The inhibitor does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its localization may be influenced by the distribution of its target protein, ALK .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Inhibidor de ALK 2 típicamente involucra múltiples pasos, incluyendo reacciones de sustitución y el uso de agentes de unión a ácidos. Por ejemplo, un método involucra la reacción de 2,4,5-tricloropiridina con 2-(dimetilfosfo) anilina bajo la acción de un agente de unión a ácidos para obtener un compuesto intermedio . Este intermedio se procesa luego a través de reacciones químicas adicionales para producir el compuesto final de this compound.
Métodos de producción industrial
La producción industrial del this compound involucra la escalabilidad de las rutas sintéticas utilizadas en entornos de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de tecnologías y equipos avanzados, como los reactores de flujo continuo, puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El Inhibidor de ALK 2 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en productos reducidos.
Sustitución: Esta reacción involucra la sustitución de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones del this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan para lograr los productos deseados .
Principales productos formados
Los principales productos formados a partir de las reacciones del this compound dependen del tipo específico de reacción y las condiciones utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares al Inhibidor de ALK 2 incluyen:
Crizotinib: Un inhibidor de ALK de primera generación que también se dirige a ROS1 y c-MET.
Ceritinib: Un inhibidor de ALK de segunda generación con mejor penetración cerebral y mayor especificidad.
Alectinib: Otro inhibidor de ALK de segunda generación conocido por su eficacia y perfil de seguridad.
Brigatinib: Un inhibidor de segunda generación que también se dirige al receptor de factor de crecimiento epidérmico mutado (EGFR).
Lorlatinib: Un inhibidor de ALK de tercera generación con una eficacia superior para pacientes con lesiones cerebrales
Singularidad
El this compound es único en su capacidad para superar los mecanismos de resistencia que se desarrollan con otros inhibidores de ALK. Ha demostrado eficacia en el tratamiento de tumores con diversas mutaciones de resistencia a ALK y tiene mejor penetración cerebral en comparación con algunos inhibidores de primera generación .
Propiedades
IUPAC Name |
2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURCYJBMLKNYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735356 | |
| Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761438-38-4 | |
| Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes Lorlatinib stand out amongst other ALK inhibitors?
A: Lorlatinib is considered a highly potent anaplastic lymphoma kinase (ALK) inhibitor, surpassing the efficacy of earlier generations. [] This is largely attributed to its superior ability to penetrate the central nervous system, evidenced by a low efflux/influx ratio of 1.5. [] This characteristic makes it particularly promising for treating ALK-driven cancers that have spread to the brain. Early clinical trials have shown its effectiveness in patients whose disease progressed despite treatment with first and second-generation ALK inhibitors. []
Q2: How crucial is biomarker testing in guiding first-line treatment for non-small cell lung cancer (NSCLC)?
A: Biomarker testing is absolutely critical for selecting the most effective first-line treatment in patients with NSCLC. [] Specifically, identifying the presence of specific mutations like EGFR, ALK, and ROS1 is crucial. [] For instance, patients with EGFR-positive tumors demonstrate significantly improved responses when treated with EGFR tyrosine kinase inhibitors (TKIs). [] Similarly, ALK inhibitors show marked efficacy in patients harboring ALK-positive tumors. [] The BRAVE study conducted in Japan revealed that confirming biomarker status led to personalized treatment decisions in a significant proportion of NSCLC patients. [] This highlights the importance of widespread biomarker testing to ensure optimal treatment strategies and improve patient outcomes in NSCLC.
Q3: Can you elaborate on the economic implications of using modern oral precision oncology therapies like ALK inhibitors?
A: While precision oncology holds immense promise, the economic sustainability of treatments like ALK inhibitors is a growing concern. [] Research indicates that the cost of many oral targeted anticancer drugs, including those targeting ALK, has risen significantly faster than the consumer price index. [] This trend poses a challenge to both healthcare systems and patients, potentially limiting access to these life-extending treatments. Furthermore, the study found a strong correlation in price increases between different brands of drugs within the same class, raising questions about the true impact of market competition on drug pricing. [] Advocacy efforts and policy changes are urgently needed to address this issue and ensure that precision oncology remains a viable option for patients in the future.
Q4: How can we improve the current situation of biomarker testing for NSCLC in clinical practice?
A: Despite the proven benefits of biomarker-driven therapy in NSCLC, the BRAVE study revealed that a significant portion of patients still do not undergo comprehensive biomarker testing. [] To address this, several strategies can be implemented:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)




![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B608877.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)


